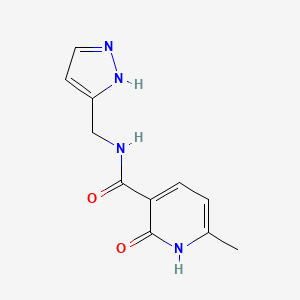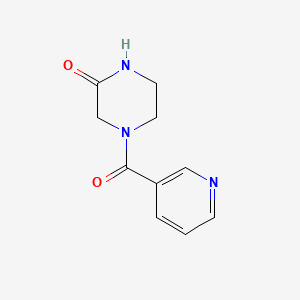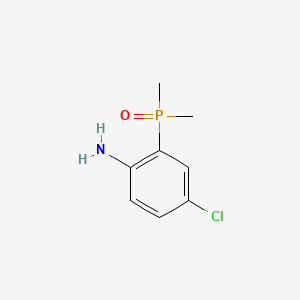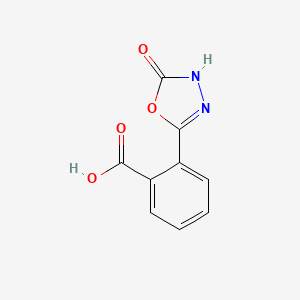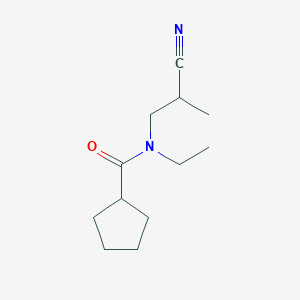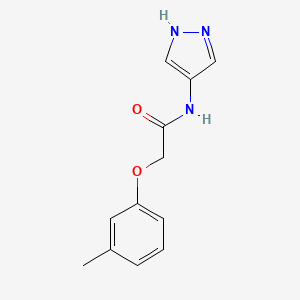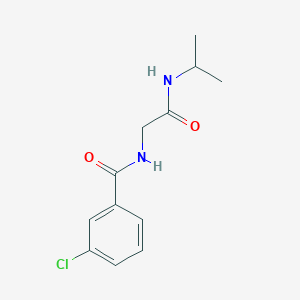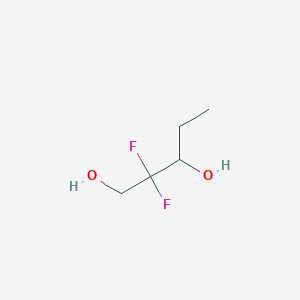
2,2-Difluoropentane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Difluoropentane-1,3-diol is an organic compound with the chemical formula C5H10F2O2 It is a diol, meaning it contains two hydroxyl (-OH) groups, and it is characterized by the presence of two fluorine atoms attached to the second carbon in the pentane chain
准备方法
Synthetic Routes and Reaction Conditions
2,2-Difluoropentane-1,3-diol can be synthesized through the reaction of hydrogen fluoride (HF) with pentane-1,3-diol. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure the selective fluorination of the desired carbon atoms .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and corrosive nature of hydrogen fluoride. The process requires stringent safety measures to protect workers and the environment from potential hazards associated with the use of HF .
化学反应分析
Types of Reactions
2,2-Difluoropentane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
2,2-Difluoropentane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in biochemical studies due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 2,2-Difluoropentane-1,3-diol exerts its effects depends on the specific application. In biochemical contexts, the fluorine atoms can influence the compound’s reactivity and interactions with biological molecules. The hydroxyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in various environments .
相似化合物的比较
Similar Compounds
2,2-Difluoropropane-1,3-diol: A shorter chain analog with similar fluorination and hydroxylation patterns.
2,2-Difluorobutane-1,3-diol: Another analog with a different carbon chain length.
2,2-Difluorohexane-1,3-diol: A longer chain analog with similar functional groups.
Uniqueness
2,2-Difluoropentane-1,3-diol is unique due to its specific carbon chain length and the positioning of the fluorine atoms, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for specific applications where these properties are desired .
属性
分子式 |
C5H10F2O2 |
|---|---|
分子量 |
140.13 g/mol |
IUPAC 名称 |
2,2-difluoropentane-1,3-diol |
InChI |
InChI=1S/C5H10F2O2/c1-2-4(9)5(6,7)3-8/h4,8-9H,2-3H2,1H3 |
InChI 键 |
YRHUXXRNPPIDKM-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(CO)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


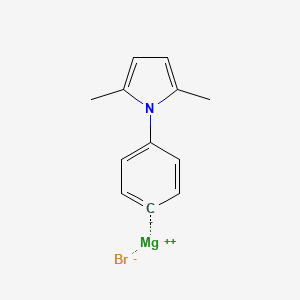
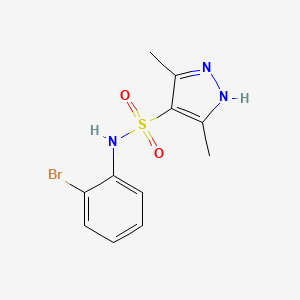
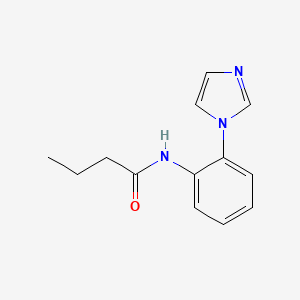
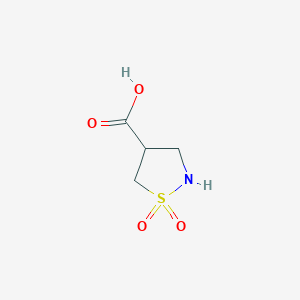
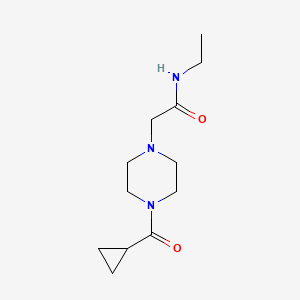
![(8|A,9S)-(8''|A,9''S)-9,9''-[1,4-Phthalazinediylbis(oxy)]bis[10,11-dihydro-6'-methoxycinchonan]](/img/structure/B14901165.png)
